P-3FAX-Neu5Ac P-3FAX-Neu5Ac Cell-permeable sialic acid analog. Deacetylation occurs intracellularly giving rise to a sialyltransferase inhibitor. Abolishes expression of SLex expression on HL-60 cells and reduces E-selectin and P-selectin binding. Prevents metastasis formation in a mouse lung metastasis model.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0005140
InChI: InChI=1S/C22H30FNO14/c1-9(25)24-16-18(17(35-12(4)28)15(34-11(3)27)8-33-10(2)26)38-22(21(31)32-7,37-14(6)30)20(23)19(16)36-13(5)29/h15-20H,8H2,1-7H3,(H,24,25)/t15-,16?,17-,18?,19?,20?,22?/m1/s1
SMILES: CC(=O)NC1C(C(C(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)F)OC(=O)C
Molecular Formula: C22H30FNO14
Molecular Weight: 551.5 g/mol

P-3FAX-Neu5Ac

CAS No.:

Cat. No.: VC0005140

Molecular Formula: C22H30FNO14

Molecular Weight: 551.5 g/mol

* For research use only. Not for human or veterinary use.

P-3FAX-Neu5Ac -

Specification

Molecular Formula C22H30FNO14
Molecular Weight 551.5 g/mol
IUPAC Name methyl 5-acetamido-2,4-diacetyloxy-3-fluoro-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate
Standard InChI InChI=1S/C22H30FNO14/c1-9(25)24-16-18(17(35-12(4)28)15(34-11(3)27)8-33-10(2)26)38-22(21(31)32-7,37-14(6)30)20(23)19(16)36-13(5)29/h15-20H,8H2,1-7H3,(H,24,25)/t15-,16?,17-,18?,19?,20?,22?/m1/s1
Standard InChI Key COXHVKPJIOSDPS-RTEYEINBSA-N
Isomeric SMILES CC(=O)NC1C(C(C(OC1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)F)OC(=O)C
SMILES CC(=O)NC1C(C(C(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)F)OC(=O)C
Canonical SMILES CC(=O)NC1C(C(C(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)F)OC(=O)C

Introduction

Chemical Structure and Properties

P-3FAX-Neu5Ac, formally known as 3-Fluoro-4-acetamido-2,3-dideoxy-N-acetylneuraminic acid, is a fluorinated derivative of N-acetylneuraminic acid. The compound's defining structural feature is the presence of a fluorine atom at the C3 position in an axial orientation, which is critical for its inhibitory activity against sialyltransferases . This specific stereochemical arrangement significantly enhances the compound's stability and effectiveness as an enzyme inhibitor.

Physical and Chemical Properties

The physical and chemical properties of P-3FAX-Neu5Ac are summarized in the following table:

PropertyValue
Molecular Weight551.47 g/mol
Molecular FormulaC₂₂H₃₀FNO₁₄
CAS Number117405-58-0
Storage Conditions-20°C
Purity≥97% (HPLC)
PubChem ID72698605

The compound exists as a white to off-white solid that requires careful storage to maintain its stability and activity . The axial orientation of the fluorine atom (denoted by the "AX" in the compound name) is essential for its biological activity, distinguishing it from equatorial fluorine analogs that demonstrate significantly lower inhibitory effects .

Mechanism of Action

The mechanism by which P-3FAX-Neu5Ac exerts its biological effects involves several key steps that ultimately lead to the inhibition of sialyltransferase enzymes and altered sialylation patterns on cell surfaces.

Cellular Processing

P-3FAX-Neu5Ac is cell-permeable, allowing it to enter cells effectively. Once inside the cell, it undergoes deacetylation, which transforms it into an active sialyltransferase inhibitor . This metabolic conversion is crucial for the compound's activity, as the deacetylated form is able to interfere with the action of sialyltransferases, enzymes responsible for attaching sialic acids to glycoconjugates on cell surfaces .

Inhibition of Sialyltransferases

Sialyltransferases use cytidine monophosphate-Neu5Ac (CMP-β-d-Neu5Ac) as their donor to install sialic acid onto glycoconjugates . After cellular processing, P-3FAX-Neu5Ac is metabolically converted into CMP-3FAX-Neu5Ac, which competes with the natural CMP-Neu5Ac substrate for binding to sialyltransferases. This competition results in the inhibition of sialyltransferase activity and consequently reduced sialylation of cell surface glycoproteins and glycolipids .

Sialidase Resistance

A significant feature of glycosides containing 3FAX-Neu5Ac is their resistance to sialidase-catalyzed glycosidic bond cleavage . This resistance ensures that once the compound's effects are established on cell surfaces, they are maintained for longer periods, enhancing the duration of action and potentially increasing therapeutic efficacy in experimental settings .

Synthesis Methods

The synthesis of P-3FAX-Neu5Ac has been a significant challenge due to the difficulty in achieving stereoselective installation of the fluorine atom in the axial position at C3.

Traditional Synthesis Challenges

Traditional chemical synthesis methods for P-3FAX-Neu5Ac have been hampered by the difficulty in controlling the stereochemistry of the fluorine atom. The specific axial orientation is essential for biological activity, but achieving this precise configuration has proven challenging using conventional synthetic approaches .

Recent Advances in Synthesis

Recent research has developed innovative approaches to overcome these synthetic challenges. A significant advancement involves a kinetic trapping approach that facilitates the stereoselective synthesis of 3FAX-Neu5Ac . This method utilizes:

  • Conversion of 3-fluoropyruvate and 2-acetamido-2-deoxy-d-mannopyranose (ManNAc) to 3FNeu5Ac using sialic acid aldolase

  • Capturing the kinetic product with highly active CMP-sialic acid synthetase

  • Processing to yield the desired 3FAX-Neu5Ac with controlled stereochemistry

This methodology represents a significant advancement in making this valuable compound more accessible for research and potential therapeutic applications. The approach can also be extended to produce modified versions of CMP-3FAX-Neu5Ac with variations at the C5, C9, or both positions .

Biological Effects and Anti-Cancer Properties

P-3FAX-Neu5Ac exhibits several biological effects that make it a promising candidate for cancer research and therapy.

Effects on Cell Surface Glycosylation

The inhibition of sialyltransferases by P-3FAX-Neu5Ac leads to altered sialylation patterns on cell surfaces. This modification affects numerous cellular functions, including:

  • Cell-cell adhesion properties

  • Cell migration capabilities

  • Immune system recognition of cells

Specifically, the compound abolishes expression of the sialyl Lewis x (SLex) antigen on HL-60 cells and reduces E-selectin and P-selectin binding . These selectins play crucial roles in cell adhesion and migration processes involved in cancer metastasis.

Anti-Metastatic Properties

One of the most promising aspects of P-3FAX-Neu5Ac is its demonstrated anti-metastatic properties. Studies using mouse models have shown that treatment with P-3FAX-Neu5Ac can reduce the formation of lung metastases in various cancer types, including melanoma and breast cancer .

The anti-metastatic effect is believed to result from altered sialylation patterns on cancer cells, which hinder their ability to adhere to and migrate through tissues. By interfering with these critical steps in the metastatic cascade, P-3FAX-Neu5Ac offers potential as an anti-metastatic agent.

Immunomodulatory Effects

Recent research suggests that P-3FAX-Neu5Ac may also enhance cancer immunotherapy. Studies have shown that treatment with P-3FAX-Neu5Ac can enhance the recognition and killing of cancer cells by the immune system.

The mechanism behind this immunomodulatory effect is still under investigation, but it is believed to involve the altered sialylation patterns on cancer cells, which may make them more susceptible to immune attack by removing the sialic acid "shield" that normally helps cancer cells evade immune detection.

Research Applications

The unique properties of P-3FAX-Neu5Ac have led to its use in various research applications, particularly in studying sialyltransferases and developing potential cancer therapies.

Tool for Studying Sialyltransferases

As a potent inhibitor of sialyltransferases, P-3FAX-Neu5Ac serves as a valuable tool for investigating the roles of these enzymes in normal cellular functions and disease states. Researchers use the compound to:

  • Study the effects of altered sialylation on cellular behavior

  • Investigate the roles of specific sialyltransferases in disease processes

  • Explore the potential of sialyltransferase inhibition as a therapeutic strategy

Development of Modified Antibody Glycoforms

Recent research has utilized 3FAX-Neu5Ac-containing sialosides in the development of modified antibody glycoforms. For instance, researchers have synthesized rituximab glycoforms with sialylated complex-type biantennary glycans terminated with 3FAX-Neu5Ac in the α-2,6-linkage .

These modified antibody glycoforms have shown similar binding avidity as their parent glycoforms while potentially offering improved pharmacokinetic parameters due to their resistance to sialidase-catalyzed cleavage . This approach opens new possibilities for developing therapeutic glycoproteins with enhanced stability and efficacy.

Future Perspectives and Challenges

The development and application of P-3FAX-Neu5Ac represent a significant advancement in glycobiology and cancer research, but several challenges and opportunities remain.

Scaling Synthesis for Clinical Applications

While recent advances have improved the synthesis of P-3FAX-Neu5Ac with the required axial stereochemistry, scaling these methods for potential clinical applications remains challenging. Future research will need to focus on developing more efficient and cost-effective synthetic methods to produce larger quantities of the compound with the necessary purity for clinical studies .

Understanding Structure-Activity Relationships

Further research is needed to fully understand the structure-activity relationships of P-3FAX-Neu5Ac and its derivatives. By exploring various modifications to the basic structure, researchers may identify compounds with enhanced potency, selectivity, or pharmacokinetic properties .

Combination Therapy Approaches

The unique mechanism of action of P-3FAX-Neu5Ac suggests potential benefits in combination with other cancer therapies. Future research might explore synergistic effects when combined with:

  • Immune checkpoint inhibitors

  • Conventional chemotherapy

  • Targeted therapies

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